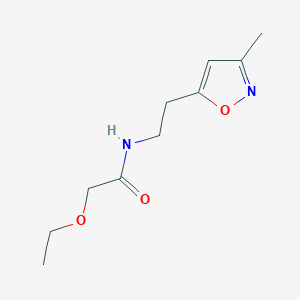

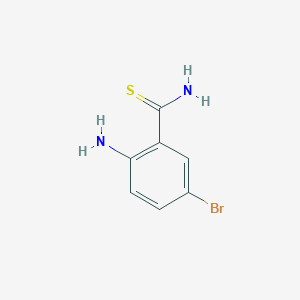

2-Amino-5-bromobenzenecarbothioamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-5-bromobenzenecarbothioamide, also known as ABBC, is a chemical compound with a molecular formula of C7H7BrN2S. It is a yellow crystalline powder that has been widely used in scientific research due to its unique properties.

科学研究应用

Growth and Physicochemical Studies on 2-Amino 5-Bromopyridinium 4-Carboxybutanoate

Specific Scientific Field

Materials Science: Nonlinear Optics (NLO)

Summary of the Application

This compound has been synthesized and used to grow optical quality single crystals. These crystals have potential applications in high frequency electro-optic modulation, frequency mixing, parametric light generation, optical data storage, high speed telecommunications and terahertz (THz) technology .

Methods of Application or Experimental Procedures

The crystal was grown using a solution growth technique. Its structure and compositions were confirmed by X-ray diffraction (single and powder) and microanalysis studies .

Results or Outcomes

The thermal stability, decomposition behaviour, heat capacity, thermal diffusivity, thermal conductivity, frequency conversion efficiency, dielectric behaviour, mechanical strength and optical strength of the grown crystals were investigated and found to be promising for the aforementioned applications .

Synthesis, Crystal Growth, Structure, Crystalline Perfection, Thermal, Linear, and Nonlinear Optical Investigations on 2-Amino-5-Nitropyridine 4-Chlorobenzoic Acid (1:1)

Summary of the Application

This compound has been synthesized and grown as optically transparent single crystals for potential use in high-power laser applications .

Methods of Application or Experimental Procedures

The crystal was grown using a conventional slow evaporation solution technique. The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .

Results or Outcomes

The phase purity and crystalline perfection of the grown crystals were confirmed by powder X-ray diffraction (PXRD) and high-resolution X-ray diffraction (HRXRD) analyses. The crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), were evaluated and found to be excellent compared to other organic single crystals .

One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives

Specific Scientific Field

Chemistry: Organic Synthesis

Summary of the Application

This research focuses on the synthesis of 2-amino-4H-chromene derivatives using a new nanocatalyst, MNPs@Cu. These derivatives have wide applications in various pharmaceutical compounds due to their biological activity .

Methods of Application or Experimental Procedures

The synthesis involves a one-pot three-component reaction of an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90°C .

Results or Outcomes

The procedure gave the desired products in high-to-excellent yields in short reaction times. The catalyst, due to its magnetic nature, can be easily restored by a permanent magnetic field and reused several times without any significant loss of its catalytic activity .

Synthesis, Antimicrobial Evaluation and Docking Study of New Schiff Bases of Benzo[d]oxazol-5-amine Derivatives

Specific Scientific Field

Pharmaceutical Chemistry: Drug Design and Synthesis

Summary of the Application

This study involves the synthesis of new Schiff bases of benzo[d]oxazol-5-amine derivatives. These compounds have been evaluated for their antibacterial and antifungal activities .

Methods of Application or Experimental Procedures

The Schiff bases were prepared from the condensation reaction of 2,4-diaminophenol and aromatic aldehydes or ketones .

Results or Outcomes

The synthesized compounds were characterized by FTIR and 1H-NMR spectroscopy. They were evaluated for their antibacterial activity against Gram-positive bacteria (Bacillus subtilis) and Gram-negative bacteria (Klebsiella pneumoniae and Escherichia coli), and one fungal species (Candida albicans). Most of them showed good antibacterial activity, while their antifungal activity was slight .

Mesoporous Silica Nanoparticles Functionalized with Amino Groups

Specific Scientific Field

Biomedical Applications: Drug Delivery Systems

Summary of the Application

This research focuses on the synthesis and characterization of amino-functionalized mesoporous silica nanoparticles. These nanoparticles can be used as platforms for the binding of molecules with interesting applications in many fields, such as drug delivery, catalysis, sensors, and photovoltaics .

Methods of Application or Experimental Procedures

The nanoparticles were synthesized using two different methods: co-condensation and post-synthesis grafting of 3-aminopropyltriethoxysilane. The amino groups’ distribution on the nanoparticles was evaluated considering the aggregation state of a grafted photosensitizer (Verteporfin) by using spectroscopic techniques .

Results or Outcomes

The formation of a protein corona on the external surface of both bare and amino-functionalized mesoporous silica was also investigated by adsorbing Bovine Serum Albumin (BSA) as a model protein. The adsorption of BSA was found to be favorable, reducing the aggregation phenomena for both bare and amino-modified nanoparticles .

Therapeutic Uses of Amino Acids

Specific Scientific Field

Medicine: Clinical Research and Applications

Summary of the Application

Amino acids play several roles in the body; they are essential in the synthesis of proteins and precursors in the formation of secondary metabolism molecules. As a result, amino acids are found in all parts of the body and are being explored for their therapeutic uses .

Methods of Application or Experimental Procedures

The use of amino acids in medicine today continues to be explored using clinical research and applications .

Results or Outcomes

The therapeutic uses of amino acids are still being explored, but they have shown potential in various applications due to their essential role in the body .

属性

IUPAC Name |

2-amino-5-bromobenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2S/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSYZMMUEWEHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=S)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromobenzenecarbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2805188.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2805189.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)

![4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2805199.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2805204.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2805207.png)